molecular formula C7H13NO2 B13297183 5,5-Dimethyl-3-(methylamino)oxolan-2-one

5,5-Dimethyl-3-(methylamino)oxolan-2-one

Cat. No.: B13297183
M. Wt: 143.18 g/mol
InChI Key: BHWZPGMGBWGJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-3-(methylamino)oxolan-2-one is a chemical compound known for its unique structure and properties It is a derivative of oxolanone, featuring a methylamino group and two methyl groups attached to the oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(methylamino)oxolan-2-one typically involves the reaction of 5,5-dimethyl-2-oxolanone with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

5,5-Dimethyl-2-oxolanone+MethylamineThis compound\text{5,5-Dimethyl-2-oxolanone} + \text{Methylamine} \rightarrow \text{this compound} 5,5-Dimethyl-2-oxolanone+Methylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(methylamino)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5,5-Dimethyl-3-(methylamino)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(methylamino)oxolan-2-one involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-oxolanone: A precursor in the synthesis of 5,5-Dimethyl-3-(methylamino)oxolan-2-one.

    3-Methylamino-2-oxolanone: A related compound with a similar structure but different substitution pattern.

    5-Methyl-3-(methylamino)oxolan-2-one: Another derivative with a single methyl group on the oxolan ring.

Uniqueness

This compound is unique due to the presence of both the methylamino group and two methyl groups on the oxolan ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications and research studies.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

5,5-dimethyl-3-(methylamino)oxolan-2-one

InChI

InChI=1S/C7H13NO2/c1-7(2)4-5(8-3)6(9)10-7/h5,8H,4H2,1-3H3

InChI Key

BHWZPGMGBWGJHU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)O1)NC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.